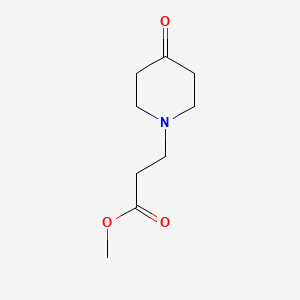

甲基3-(4-氧代哌啶-1-基)丙酸酯

描述

Synthesis Analysis

The synthesis of compounds similar to "Methyl 3-(4-oxopiperidin-1-yl)propanoate" often involves multistep chemical reactions, including condensation, chlorination, and esterification processes. For example, the preparation and structural characterization of related compounds have been detailed, showcasing the diversity of methods available for synthesizing ester derivatives (Yan Shuang-hu, 2014).

Molecular Structure Analysis

The molecular structure of compounds in this category has been elucidated through techniques like X-ray diffraction, demonstrating their crystalline nature and the arrangement of atoms within the molecule. Studies on uracil derivatives, for instance, provide insight into the structural intricacies of related compounds, including their crystal packing and hydrogen bonding patterns (Ting Yao et al., 2013).

Chemical Reactions and Properties

Chemical reactions involving "Methyl 3-(4-oxopiperidin-1-yl)propanoate" derivatives are diverse, ranging from interactions with DNA to potential inhibitory effects on biosynthesis pathways. The interaction of uracil derivatives with DNA, for instance, is indicative of the complex chemical behavior these compounds can exhibit (Ting Yao et al., 2013).

Physical Properties Analysis

The physical properties, including thermal stability and UV-visible absorption spectra, are crucial for understanding the behavior of these compounds under various conditions. The thermal stability and UV studies of uracil derivatives, for example, highlight the stability and interaction characteristics of these molecules (Ting Yao et al., 2013).

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and interaction with other molecules define the utility and application potential of these compounds. Investigations into the chemo-enzymatic synthesis of chiral epoxides from related molecules illustrate the chemical versatility and potential for synthesis of valuable derivatives (A. Peru et al., 2016).

科学研究应用

合成和结构研究

取代衍生物的多组分合成:Komogortsev et al. (2022)的研究描述了一种高效的一步法制备Methyl 3-(4-oxopiperidin-1-yl)propanoate取代衍生物的方法。该方法涉及多组分反应,具有易得材料和温和条件等优点。

结构表征:Rajesh et al. (2010)的研究侧重于与Methyl 3-(4-oxopiperidin-1-yl)propanoate密切相关的化合物的结构,提供了有关其分子构象和晶体堆积的见解。

药物应用

用于生物活性化合物的不对称合成:Wang et al. (2018)的研究探讨了与相关化合物的不对称苄基化反应,可能有助于制备具有手性3-苄基哌啶骨架的化合物,这在药物化学中很重要。

用于药物化学的有机金属类似物合成:Patra等人(2012年)研究了含有羧酸衍生物的平面手性有机金属化合物的合成,旨在为有机药物候选物创建同位素替代物(Patra, Merz, & Metzler‐Nolte, 2012)。

生化研究

与DNA相互作用研究:Yao et al. (2013)的研究关于Methyl 3-(4-oxopiperidin-1-yl)propanoate的尿嘧啶衍生物与DNA的相互作用,这对于理解分子水平的生化相互作用至关重要。

质量控制的分析方法:Zubkov et al. (2016)进行的研究提出了与Methyl 3-(4-oxopiperidin-1-yl)propanoate相关的活性药物成分的质量控制分析方法,强调了它们在开发新的抗微生物药物中的潜力。

工业和材料科学应用

- 工业材料中的腐蚀抑制:Hachama et al. (2016)的研究侧重于Methyl 3-(4-oxopiperidin-1-yl)propanoate的苄氧嗪衍生物作为碳钢的新型腐蚀抑制剂,这对于工业应用至关重要。

安全和危害

The safety information available indicates that Methyl 3-(4-oxopiperidin-1-yl)propanoate may cause skin irritation (H315), eye damage (H318), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

作用机制

Action Environment:

Environmental factors play a crucial role in drug efficacy and stability. Factors like pH, temperature, and co-administered substances can influence how Methyl 3-(4-oxopiperidin-1-yl)propanoate behaves in vivo. Stability under various conditions impacts its therapeutic potential.

属性

IUPAC Name |

methyl 3-(4-oxopiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-13-9(12)4-7-10-5-2-8(11)3-6-10/h2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNGFLQSJKOSGGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCC(=O)CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-oxopiperidin-1-yl)propanoate | |

CAS RN |

190515-96-9 | |

| Record name | methyl 3-(4-oxopiperidin-1-yl)propanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-(4-methoxyanilino)-2-[(4-methoxybenzoyl)amino]acrylate](/img/structure/B2482500.png)

![1-(6-fluorobenzo[d]thiazol-2-yl)-4-(furan-2-carbonyl)-3-hydroxy-5-phenyl-1H-pyrrol-2(5H)-one](/img/structure/B2482501.png)

![6-(1-Adamantyl)-2-[(3-methylbenzyl)thio]nicotinonitrile](/img/structure/B2482503.png)

![6-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-4-(trifluoromethyl)nicotinonitrile](/img/structure/B2482520.png)